molecular formula C10H21N B13210189 1-Methyl-4-(propan-2-yl)cyclohexan-1-amine

1-Methyl-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13210189
M. Wt: 155.28 g/mol
InChI Key: HFNZZHRKMDBPFL-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of cyclohexanamines It is characterized by a cyclohexane ring substituted with a methyl group at the first position and an isopropyl group at the fourth position, along with an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-yl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-(propan-2-yl)cyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent and conditions used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed:

    Oxidation: 1-Methyl-4-(propan-2-yl)cyclohexanone, 1-Methyl-4-(propan-2-yl)cyclohexanoic acid

    Reduction: 1-Methyl-4-(propan-2-yl)cyclohexanol, 1-Methyl-4-(propan-2-yl)cyclohexane

    Substitution: Amides, sulfonamides

Scientific Research Applications

1-Methyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-4-(propan-2-yl)cyclohexan-1-ol: This compound is an alcohol derivative of 1-methyl-4-(propan-2-yl)cyclohexan-1-amine and shares similar structural features.

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: This compound is an unsaturated analog with a double bond in the cyclohexane ring.

Uniqueness: this compound is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity compared to its alcohol and alkene analogs. This uniqueness makes it valuable for specific applications where the amine functionality is crucial.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-methyl-4-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8(2)9-4-6-10(3,11)7-5-9/h8-9H,4-7,11H2,1-3H3

InChI Key

HFNZZHRKMDBPFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C)N

Origin of Product

United States

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